
CU-Cpt22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CU-Cpt22 is a potent protein complex of toll-like receptor 1 and 2 (TLR1/2) inhibitor . It competes with the synthetic triacylated lipoprotein (Pam3CSK4) binding to TLR1/2 .
Synthesis Analysis
This compound is the first probe for the complex between toll-like receptors TLR1 and TLR2 . It binds at the interface of TLR1 and TLR2 .Molecular Structure Analysis
The chemical formula of this compound is C19H22O7 . Its exact mass is 362.14 and its molecular weight is 362.378 . The elemental analysis shows that it contains C (62.98%), H (6.12%), and O (30.91%) .Chemical Reactions Analysis
This compound is known to block Pam3CSK4-induced TLR1/2 activation .Physical And Chemical Properties Analysis
The molecular formula of this compound is C19H22O7 . Its formula weight is 362.4 .Applications De Recherche Scientifique
Inhibition de l'inflammation induite par TLR2
CU-Cpt22 est connu pour être un inhibiteur des réponses du récepteur de type Toll 2 (TLR2), qui sont impliquées dans divers troubles immunitaires inflammatoires {svg_1}. Il a été constaté qu'il inhibait de manière significative la signalisation TLR2/1 induite par l'agoniste TLR2/1 Pam3CSK4 {svg_2}. Cela suggère que this compound pourrait être utilisé dans le traitement des maladies immunitaires inflammatoires médiées par TLR2 {svg_3}.
Substitut potentiel à la phlorétine
La phlorétine est un flavonoïde alimentaire naturel possédant une activité anti-inflammatoire. Cependant, il a été constaté que this compound pourrait potentiellement servir de substitut viable à la phlorétine {svg_4}. À une concentration de 40 μM, this compound a réduit la survie des cellules HEK293-hTLR2 de 18,9%, tandis que la phlorétine a réduit la survie de seulement 7,92% {svg_5}.
Traitement de la douleur neuropathique associée au diabète de type 2
This compound a été trouvé pour améliorer la douleur neuropathique dans le diabète de type 2 (DT2) en promouvant les macrophages de phénotype M2 {svg_6}. Il a été démontré qu'il supprimait l'inflammation et induisait les macrophages M2 dans le nerf sciatique (SCN) des souris DT2, et améliorait le seuil de retrait de la patte chez les souris DT2 {svg_7}.
Repolarisation des macrophages pro-inflammatoires
This compound a été trouvé pour prévenir la production de cytokines pro-inflammatoires dans les macrophages dérivés de la moelle osseuse (BMDM) traités aux lipopolysaccharides (LPS) et les repolariser en phénotype M2 {svg_8}. Cela suggère que this compound pourrait être utilisé dans le traitement des affections associées aux macrophages pro-inflammatoires {svg_9}.
Mécanisme D'action
Target of Action
CU-CPT22 is a potent protein complex of toll-like receptor 1 and 2 (TLR1/2) inhibitor . These receptors are a part of the innate immune system and play a key role in recognizing pathogen-derived macromolecules .
Mode of Action
This compound competes with the synthetic triacylated lipoprotein (Pam3CSK4) for binding to TLR1/2 . It blocks Pam3CSK4-induced TLR1/2 activation . The inhibition constant (Ki) of this compound is 0.41 µM, indicating its high affinity for TLR1/2 .
Biochemical Pathways
The activation of TLR1/2 leads to the production of inflammatory cytokines, antimicrobial factors, and cell death factors . This compound, by inhibiting TLR1/2, can potentially modulate these biochemical pathways .
Pharmacokinetics
It’s important to note that this compound shows no significant cytotoxicity at various concentrations up to 100 µm in raw 2647 cells , suggesting a favorable safety profile.
Result of Action
This compound can inhibit about 60% of TNF-α and 95% of IL-1β at 8 µM . These are pro-inflammatory cytokines, and their inhibition can lead to a reduction in inflammation. Thus, this compound suppresses TLR1/2-mediated inflammation response .
Safety and Hazards
Orientations Futures
CU-Cpt22 shows potential in the treatment of type 2 diabetes mellitus associated neuropathic pain by repolarizing pro-inflammatory macrophages . It has been found to suppress inflammation and induce M2 macrophages in sciatic nerve from T2DM mice, and ameliorate the paw withdrawal threshold in T2DM mice .
Analyse Biochimique
Biochemical Properties
CU-Cpt22 plays a significant role in biochemical reactions by inhibiting the activation of TLR1/2. It competes with Pam3CSK4 for binding to TLR1/2 with a Ki value of 0.41 µM . This inhibition prevents the downstream signaling that would typically result from TLR1/2 activation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β . This compound has been shown to be highly selective for TLR1/2 and does not significantly affect other toll-like receptors .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In macrophages, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . This compound has been shown to repolarize macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype . Additionally, this compound does not exhibit significant cytotoxicity at concentrations up to 100 µM in RAW 264.7 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the TLR1/2 complex, thereby blocking the binding of Pam3CSK4 . This inhibition prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines . By inhibiting TLR1/2 activation, this compound effectively reduces the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time. The compound has a long shelf life when stored at -20°C and remains effective in inhibiting TLR1/2 activation over extended periods . In vitro studies have shown that this compound maintains its inhibitory effects on TLR1/2 signaling without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits TLR1/2 activation and reduces inflammation without causing significant adverse effects . At higher doses, there may be potential for toxicity, although specific toxic effects have not been extensively documented .
Metabolic Pathways
This compound is involved in metabolic pathways related to the immune response. It interacts with enzymes and cofactors involved in the TLR1/2 signaling pathway, thereby modulating the production of pro-inflammatory cytokines . The compound’s effects on metabolic flux and metabolite levels are primarily related to its inhibition of TLR1/2 activation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed in a manner that allows it to effectively inhibit TLR1/2 activation. It interacts with transporters and binding proteins that facilitate its localization to the TLR1/2 complex . This targeted distribution ensures that this compound can exert its inhibitory effects efficiently .
Subcellular Localization
This compound is localized to specific subcellular compartments where it can interact with the TLR1/2 complex. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to the appropriate cellular compartments . The compound’s activity and function are closely tied to its subcellular localization, ensuring effective inhibition of TLR1/2 activation .
Propriétés
IUPAC Name |
hexyl 3,4,5-trihydroxy-2-methoxy-6-oxobenzo[7]annulene-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-3-4-5-6-7-26-19(24)12-8-11-10-14(25-2)17(22)18(23)15(11)16(21)13(20)9-12/h8-10,22-23H,3-7H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQFTTUFRSSOHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=O)C(=C2C(=C1)C=C(C(=C2O)O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


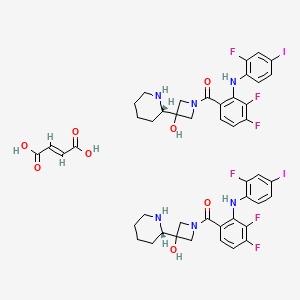
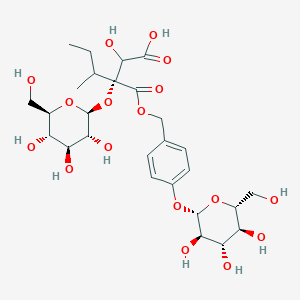
![(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B606758.png)

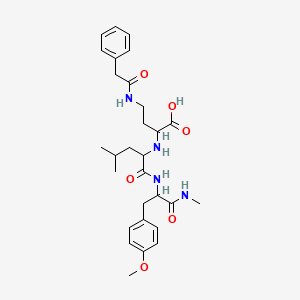


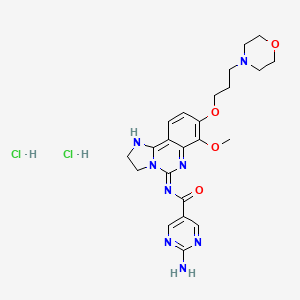
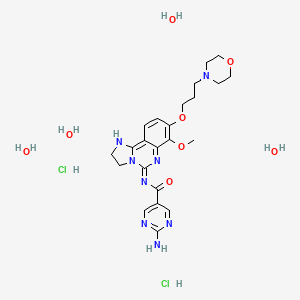
![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)


